REACTION_CXSMILES
|
[CH3:1]N1CCCC1=O.[CH2:8]([O:10][C:11](=[O:20])[C:12]1[CH:17]=[CH:16][C:15](Cl)=[N:14][C:13]=1[NH2:19])[CH3:9].C[Sn](C)(C)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH2:8]([O:10][C:11](=[O:20])[C:12]1[CH:17]=[CH:16][C:15]([CH3:1])=[N:14][C:13]=1[NH2:19])[CH3:9] |^1:29,31,50,69|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C1=C(N=C(C=C1)Cl)N)=O
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Name
|
|
Quantity
|
1.62 mL
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Type
|
reactant
|
Smiles
|
C[Sn](C)(C)C
|
Name
|
|
Quantity
|
899 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen atmosphere for 5 hours and 40 minutes at 130° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
which was extracted with ethyl acetate
|
Type
|
WASH
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Details
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The organic layer was washed with water and saturated aqueous sodium chloride
|
Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by NH silica gel column chromatography (heptane:ethyl acetate=3:1)
|
Type
|
CUSTOM
|
Details
|
further purified by silica gel column chromatography (heptane:ethyl acetate=2:1)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(N=C(C=C1)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 670 mg | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |